molecular formula C9H20ClNO2 B12997830 (R)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride

(R)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride

Cat. No.: B12997830
M. Wt: 209.71 g/mol
InChI Key: XKPUJZQLLOQWNO-FYZOBXCZSA-N
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Description

®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by its unique structure, which includes a central carbon atom bonded to an amino group, a carboxyl group, and four methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a ketone or aldehyde.

    Amination: The precursor undergoes amination to introduce the amino group.

    Hydrochloride Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Amination: Utilizing large reactors to perform the amination step efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the product.

    Hydrochloride Formation: Reacting the purified amino acid with hydrochloric acid in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Amides and other derivatives.

Scientific Research Applications

®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Lysine: An essential amino acid with a similar structure but different functional groups.

    Valine: Another amino acid with a branched-chain structure.

    Leucine: Similar in structure but with different side chains.

Uniqueness

®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride is unique due to its specific arrangement of methyl groups and its chiral nature, which imparts distinct chemical and biological properties compared to other amino acids.

This detailed article provides a comprehensive overview of ®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

(3R)-3-amino-2,2,4,4-tetramethylpentanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-8(2,3)6(10)9(4,5)7(11)12;/h6H,10H2,1-5H3,(H,11,12);1H/t6-;/m1./s1

InChI Key

XKPUJZQLLOQWNO-FYZOBXCZSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(C)(C)C(=O)O)N.Cl

Canonical SMILES

CC(C)(C)C(C(C)(C)C(=O)O)N.Cl

Origin of Product

United States

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